molecular formula C25H20F3NO4 B3142560 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 507472-19-7

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B3142560
CAS No.: 507472-19-7
M. Wt: 455.4 g/mol
InChI Key: WUSGYGWDKAFPBR-QFIPXVFZSA-N
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Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative with an (S)-configuration at the chiral center. Its structure features a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring, which confers significant electron-withdrawing effects and enhances metabolic stability compared to non-fluorinated analogs. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection, enabling selective deprotection under mild basic conditions (e.g., piperidine in DMF) . The compound’s IUPAC name is (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, and it is cataloged under multiple identifiers, including CAS numbers and supplier-specific codes .

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-5-11-19(21)22(13-23(30)31)29-24(32)33-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSGYGWDKAFPBR-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117807
Record name Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)-, (βS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507472-19-7
Record name Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)-, (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=507472-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)-, (βS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a class of molecules that serve as building blocks in peptide synthesis, and its unique structural features contribute to its biological properties.

Chemical Structure and Properties

The chemical formula for this compound is C16H16F3N1O3C_{16}H_{16}F_3N_1O_3, with a molecular weight of approximately 331.30 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is significant for its application in peptide synthesis, providing stability and protection during the coupling reactions.

Structural Features

  • Fluorenyl Group : Enhances stability and fluorescence properties.
  • Trifluoromethyl Group : Influences lipophilicity and biological interactions.
  • Amino Acid Backbone : Essential for biological activity and interaction with biological targets.

Biological Activity

The biological activity of this compound can be categorized into several areas based on existing research findings:

1. Peptide Synthesis

The Fmoc group allows for the protection of amino acids during peptide synthesis, facilitating the creation of complex peptides that can exhibit various biological functions. The synthesized peptides often demonstrate significant pharmacological activities, including:

  • Antiviral properties
  • Antibacterial effects
  • Anti-inflammatory responses

While specific mechanisms for this compound are not fully elucidated, its role as a building block in peptides suggests that its activity is closely linked to the final peptide's structure and function. The interactions of peptides synthesized with this compound may involve:

  • Binding to specific receptors
  • Modulating enzyme activities
  • Inhibiting cellular pathways associated with disease processes

Study 1: Antiviral Activity

Research has indicated that peptides synthesized using Fmoc-protected amino acids can inhibit viral replication. For instance, studies on similar compounds demonstrated their effectiveness against viruses like influenza and HIV through mechanisms involving direct viral inhibition and modulation of host immune responses.

Study 2: Antibacterial Properties

In vitro studies have shown that derivatives of this compound exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Study 3: Anti-inflammatory Effects

Compounds related to this structure have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammatory markers in cellular models. This suggests a pathway for therapeutic applications in conditions like arthritis or other inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
Fmoc-Amino AcidContains Fmoc protectionDirectly used in peptide synthesisSignificant pharmacological activities
Ethyl GlycinateSimple ethyl esterLess complex, used for simpler peptide chainsLimited bioactivity
Boc-Amino AcidUses Boc protection instead of FmocDifferent protection strategy affecting reactivityVaries widely based on structure

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of Fmoc-protected amino acids with aryl substituents. Below is a detailed comparison with structurally related analogs:

Structural Analogues

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications References
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid (Target) 2-CF₃ ~425.37* High lipophilicity due to -CF₃; potential use in peptide-based drug discovery.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 2-CH₃ (o-tolyl) 401.45 Lower electron-withdrawing effect; used as a laboratory chemical.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid 2-F ~387.41* Moderate polarity; fluorine enhances metabolic stability.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid 4-CHF₂ ~427.39* Difluoromethyl group balances lipophilicity and hydrogen-bonding potential.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-Cl, 4-CF₃ ~459.83* Dual substituents enhance steric bulk and electronic effects; explored in medicinal chemistry.

Notes:

  • *Molecular weights estimated based on structural formulas where explicit data were unavailable.
  • The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5–4.0) compared to non-fluorinated analogs (logP ~2.5–3.0), influencing membrane permeability and bioavailability .

Q & A

Q. What are the critical safety protocols for handling (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid in laboratory settings?

  • Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and Category 2/2A for skin/eye irritation . Researchers must:
  • Use PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ensure ventilation : Local exhaust systems to avoid inhalation of dust/aerosols .
  • Avoid ignition sources due to potential decomposition into toxic fumes (e.g., NOx, CO) during combustion .
  • Store in inert, light-protected conditions at room temperature to maintain stability .

Q. What purification techniques are effective for isolating this compound post-synthesis?

  • Methodological Answer : Reverse-phase chromatography (RP-HPLC or RP-MPLC) is widely used, as demonstrated for structurally similar Fmoc-protected amino acids. For example, compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid were purified using C18 columns with gradients of acetonitrile/water, yielding >95% purity . Recrystallization in ethyl acetate/hexane mixtures may also be viable for non-polar derivatives .

Q. How is the Fmoc group introduced during synthesis?

  • Methodological Answer : The Fmoc group is typically added via reaction with Fmoc-Cl under basic conditions. For example:
  • Dissolve the amino acid precursor in 1,4-dioxane or THF.
  • Add sodium carbonate (Na₂CO₃) aqueous solution to maintain pH 8–8.
  • React with Fmoc-Cl at 0–25°C for 2–4 hours .
  • Quench with water, extract with ethyl acetate, and dry over Na₂SO₄ .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into peptide chains?

  • Methodological Answer : Coupling efficiency depends on:
  • Activating agents : HATU or DIC/HOBt combinations improve yields for sterically hindered residues .
  • Solvent choice : DMF or dichloromethane (DCM) enhances solubility of Fmoc-amino acids .
  • Reaction time : Extended coupling (2–4 hours) at 25°C ensures complete activation .
  • Monitoring : Use Kaiser or chloranil tests to confirm free amine availability post-deprotection .

Q. What analytical strategies validate the stereochemical integrity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Utilize a Chiralpak® column with hexane/isopropanol gradients to resolve enantiomers .
  • NMR spectroscopy : Compare 19F^{19}\text{F} and 1H^{1}\text{H} NMR shifts with reference spectra. For example, the trifluoromethyl group shows distinct 19F^{19}\text{F} signals at δ -60 to -65 ppm .
  • Optical rotation : Measure [α]D25[α]_D^{25} and compare with literature values for (S)-configured analogs .

Q. How do structural modifications (e.g., trifluoromethyl substitution) impact reactivity and solubility?

  • Methodological Answer : The 2-(trifluoromethyl)phenyl group introduces steric bulk and electron-withdrawing effects, which:
  • Reduce nucleophilicity : Slows acylation during peptide coupling, requiring stronger activators like PyBOP .
  • Enhance lipophilicity : Increases solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. Compare with analogs:
CompoundSubstituentSolubility (DCM)Coupling Yield
This work2-CF₃PhHigh75–85%
Analog 14-NO₂PhModerate60–70%
Analog 23-OHPhLow50–60%

Data derived from structural analogs in .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?

  • Methodological Answer :
  • Reproduce conditions : Ensure identical reagents, temperatures, and purification steps as the original study .
  • Cross-validate spectroscopy : Run 13C^{13}\text{C} DEPT or HSQC NMR to confirm carbonyl (δ 170–175 ppm) and Fmoc aromatic (δ 120–140 ppm) signals .
  • X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethyl acetate/hexane .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid

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